molecular formula C9H14Cl2N2 B6298822 4-Methylindolin-7-amine dihydrochloride CAS No. 2306270-42-6

4-Methylindolin-7-amine dihydrochloride

Cat. No. B6298822
CAS RN: 2306270-42-6
M. Wt: 221.12 g/mol
InChI Key: CBFLHSGYINLOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylindolin-7-amine dihydrochloride (MIDHCl) is a novel compound that has been recently developed for scientific research applications. It is an organometallic compound that is composed of a nitrogen-containing heterocyclic ring and a chlorine atom. MIDHCl has been found to have a wide range of applications in the field of biochemistry, pharmacology, and neuroscience. It has been used in various scientific experiments to study the effects of various drugs and to understand the biochemical and physiological effects of certain compounds.

Mechanism of Action

4-Methylindolin-7-amine dihydrochloride is believed to interact with various receptors in the body, such as G-protein coupled receptors, to produce its biochemical and physiological effects. It is believed to bind to these receptors and activate them, resulting in the production of various biochemical and physiological effects. 4-Methylindolin-7-amine dihydrochloride is also believed to interact with various enzymes and proteins in the body, resulting in the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Methylindolin-7-amine dihydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antidepressant effect, meaning that it can reduce symptoms of depression. 4-Methylindolin-7-amine dihydrochloride has also been found to have a neuroprotective effect, meaning that it can protect neurons from damage. Additionally, 4-Methylindolin-7-amine dihydrochloride has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 4-Methylindolin-7-amine dihydrochloride in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, 4-Methylindolin-7-amine dihydrochloride has been found to have a wide range of biochemical and physiological effects, making it useful for studying the effects of various drugs and compounds. However, 4-Methylindolin-7-amine dihydrochloride is not always available in large quantities, making it difficult to use in large-scale experiments. Additionally, 4-Methylindolin-7-amine dihydrochloride is not always stable in aqueous solutions, making it difficult to use in certain types of experiments.

Future Directions

The use of 4-Methylindolin-7-amine dihydrochloride in scientific research is still in its early stages and there are numerous potential future directions for research. One potential direction is to further study the biochemical and physiological effects of 4-Methylindolin-7-amine dihydrochloride and to understand how it interacts with various receptors and proteins in the body. Additionally, further research could be conducted to study the effects of 4-Methylindolin-7-amine dihydrochloride on various diseases and conditions, such as cancer and depression. Additionally, further research could be conducted to understand the long-term effects of 4-Methylindolin-7-amine dihydrochloride and to understand how it interacts with other drugs and compounds. Finally, further research could be conducted to develop new methods for synthesizing 4-Methylindolin-7-amine dihydrochloride and to develop new ways to use it in laboratory experiments.

Synthesis Methods

4-Methylindolin-7-amine dihydrochloride is synthesized by a chemical reaction involving the reaction of 4-methylindoline with hydrochloric acid. The reaction produces a compound with the molecular formula C7H11NCl. The reaction is carried out in an anhydrous environment and requires a catalyst. The reaction is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Methylindolin-7-amine dihydrochloride has been used in a variety of scientific experiments to study the effects of various drugs and to understand the biochemical and physiological effects of certain compounds. It has been used in studies to determine the effects of certain drugs on the nervous system and to understand the mechanisms of action of certain drugs. 4-Methylindolin-7-amine dihydrochloride has also been used to study the effects of certain compounds on the immune system and to understand how certain compounds interact with the body.

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indol-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-6-2-3-8(10)9-7(6)4-5-11-9;;/h2-3,11H,4-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFLHSGYINLOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylindolin-7-amine dihydrochloride

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